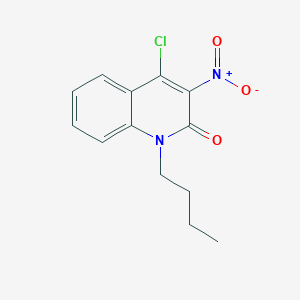
1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one is a chemical compound that is widely used in scientific research. This compound is a member of the quinoline family and has a molecular formula of C15H13ClN2O3. The compound is known for its unique properties and has been extensively studied for its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes or by disrupting the function of certain cellular pathways.
Biochemical and Physiological Effects:
1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one has been found to exhibit a wide range of biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and modulate the activity of certain enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one in lab experiments include its unique properties and its ability to exhibit a wide range of biological activities. However, the compound may also have limitations, such as its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.
Zukünftige Richtungen
There are many potential future directions for research on 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one. Some possible areas of investigation include the development of new synthesis methods, the identification of new biological activities, and the exploration of the compound's potential applications in drug discovery and development. Additionally, further research may be needed to fully understand the mechanism of action of the compound and its potential impact on human health.
Synthesemethoden
The synthesis of 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one can be achieved through a variety of methods. One of the most common methods is the Friedlander synthesis, which involves the condensation of aniline with a ketone in the presence of a strong acid catalyst. Other methods include the Pfitzinger reaction and the Skraup synthesis.
Wissenschaftliche Forschungsanwendungen
1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.
Eigenschaften
IUPAC Name |
1-butyl-4-chloro-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-2-3-8-15-10-7-5-4-6-9(10)11(14)12(13(15)17)16(18)19/h4-7H,2-3,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBMDSQCSRJXBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433502 |
Source


|
| Record name | 2(1H)-Quinolinone, 1-butyl-4-chloro-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
133306-31-7 |
Source


|
| Record name | 2(1H)-Quinolinone, 1-butyl-4-chloro-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetic acid, [[(3-bromophenyl)methyl]thio]-](/img/structure/B177555.png)




![5-Methylbenzo[d]isothiazol-3-amine](/img/structure/B177570.png)



![5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B177578.png)


![tert-Butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate](/img/structure/B177592.png)
